

Vorolanib TIE2 inhibition comparison other TKIs

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Compound Focus: Vorolanib

CAS No.: 1013920-15-4

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Quantitative Comparison of TKI Profiles

The table below summarizes key experimental data comparing the inhibitory profiles and properties of **Vorolanib**, Axitinib, and Sunitinib [1] [2].

Property	Vorolanib	Axitinib	Sunitinib
TIE2 Inhibition	Not Potent	Potent (up to 89%)	Not Potent
VEGFR1 Inhibition	Yes	Yes	Yes
VEGFR2 Inhibition	Yes	Yes	Yes
VEGFR3 Inhibition	Yes	Yes	Yes
PDGFR β Inhibition	Yes	Yes	Yes
FGFR1 Inhibition	Yes	Information Missing	Information Missing
Inhibitor Type	Type II	Type II	Type I
Melanin Binding	No	No	Yes

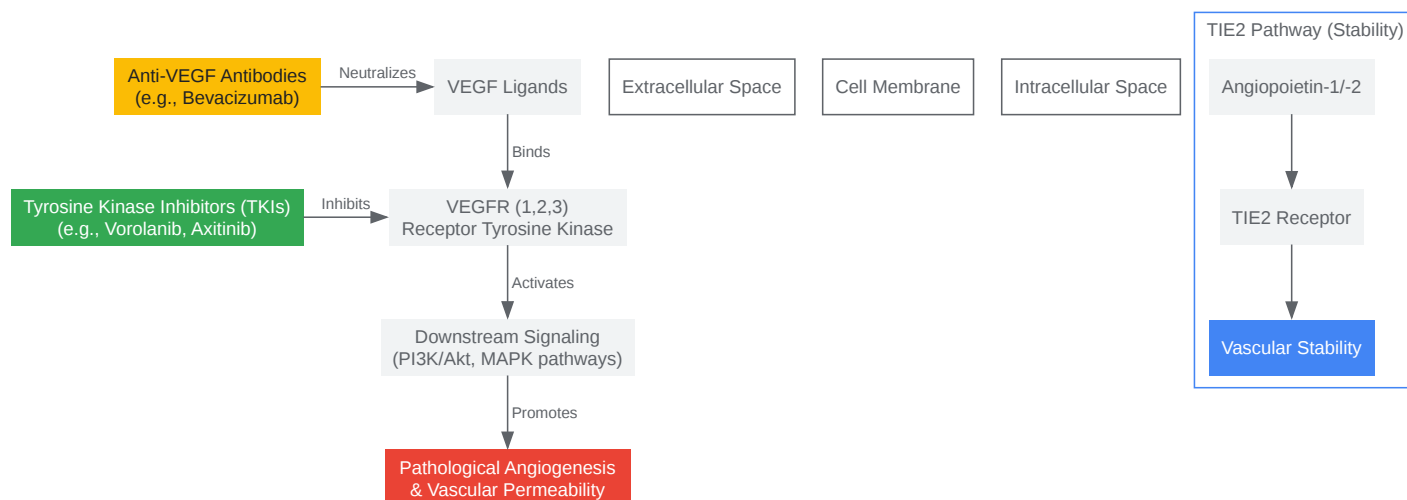
Detailed Experimental Methodologies

The comparative data was generated using the following key experimental protocols [1]:

- **Kinase HotSpot Assay:** Measured kinase activity for RTKs (VEGFR1-3, FGFR1-3, PDGFR β , TIE2). Compounds were diluted to 10 μ M and 1 μ M in a reaction buffer, incubated for 20 minutes, followed by addition of ATP/³³P-ATP. Reactions were stopped and spotted onto P81 ion exchange filter paper, with unbound phosphate removed by washing. Kinase activity was quantified based on radiolabel incorporation.
- **IC50 Determination:** Half-maximal inhibitory concentration (IC50) values for VEGFRs and TIE2 were determined using dose-response curves from the kinase activity assays.
- **In Vitro Angiogenesis Assay:** Human Umbilical Vein Endothelial Cell (HUVEC) sprouting assay to assess functional inhibition of blood vessel formation.
- **In Vivo Angiogenesis Assay:** Chorioallantoic membrane (CAM) assay to study inhibition of VEGF-induced angiogenesis.
- **Melin-Binding Assay:** Compounds were tested for binding to melanin, with chloroquine used as a positive control.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the key signaling pathways in pathological angiogenesis and the cellular target sites of TKIs versus anti-VEGF antibodies, which underpins the experimental rationale.



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Interpretation of Key Findings

- **TIE2 Inhibition is Undesirable:** The potent inhibition of TIE2 by Axitinib is a key differentiator and a potential drawback. TIE2 activation is essential for maintaining vascular health and stability, promoting anti-inflammatory signals and reducing vascular leakage [1] [3]. Inhibiting it could counteract therapeutic benefits.
- **Superior Target Profile: Vorolanib's** combination of **pan-VEGFR inhibition** (blocking all key angiogenic receptors) without potently inhibiting TIE2 and without binding to melanin is considered a favorable profile for ocular therapeutics, as it targets pathology while potentially preserving healthy vascular function and minimizing long-term tissue accumulation concerns [1] [4].
- **Mechanistic Advantage over Antibodies:** As small molecules, TKIs act intracellularly on the receptor domains, enabling them to inhibit multiple VEGFRs simultaneously. This provides a broader mechanism of action compared to antibody therapies that target only one or two specific ligands extracellularly [1] [5].

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